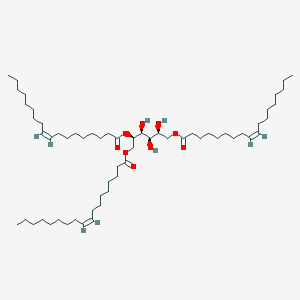
D-Glucitol trioleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucitol trioleate is a useful research compound. Its molecular formula is C60H110O9 and its molecular weight is 975.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Food Industry
D-Glucitol trioleate serves as an emulsifying agent in food products, enhancing texture and stability. It is used in:
- Baked Goods: Improves dough handling and shelf life.
- Dressings and Sauces: Stabilizes oil-in-water emulsions.
- Ice Creams: Enhances creaminess and prevents ice crystal formation.
Cosmetic Industry
In cosmetics, this compound is employed for its emulsifying and thickening properties. Its applications include:
- Creams and Lotions: Stabilizes formulations and enhances skin feel.
- Hair Care Products: Acts as a conditioning agent.
- Makeup Products: Improves spreadability and texture.
Pharmaceutical Applications
This compound is utilized in pharmaceuticals for its ability to solubilize active ingredients and enhance bioavailability. Notable applications include:
- Drug Formulations: Serves as a carrier for poorly soluble drugs.
- Topical Preparations: Enhances the delivery of active compounds through the skin.
Agricultural Uses
In agriculture, this compound functions as a surfactant in pesticide formulations, improving dispersion and adherence to plant surfaces. Its applications include:
- Pesticide Emulsions: Enhances efficacy by improving coverage.
- Fertilizer Solutions: Aids in nutrient absorption by plants.
Safety Assessments
Safety assessments of this compound have been conducted to evaluate its toxicity and potential health effects. Studies indicate that it exhibits low toxicity when used at recommended concentrations:
- Dermal Toxicity: Generally recognized as a mild skin irritant; however, no significant systemic toxicity has been observed with dermal application at concentrations up to 5% over extended periods .
- Oral Toxicity: Studies show that D-glucitol (precursor) does not adversely affect reproduction or development in animal studies .
These findings support its safe use across various applications when adhering to established guidelines.
Case Study 1: Food Emulsification
A study investigating the use of this compound in salad dressings demonstrated improved emulsion stability compared to traditional emulsifiers. The formulation maintained homogeneity over extended storage periods, indicating its effectiveness in food applications.
Case Study 2: Cosmetic Formulation
Research on a moisturizing lotion containing this compound revealed enhanced skin hydration compared to control formulations without it. Participants reported improved skin feel and reduced dryness after consistent use over four weeks.
Case Study 3: Agricultural Efficiency
Field trials using this compound as a surfactant in pesticide applications showed increased efficacy in pest control due to better coverage on leaf surfaces. This resulted in higher yield percentages compared to treatments without surfactants.
Propriétés
Numéro CAS |
1333-71-7 |
|---|---|
Formule moléculaire |
C60H110O9 |
Poids moléculaire |
975.5 g/mol |
Nom IUPAC |
[(2S,3R,4S,5R)-2,3,4-trihydroxy-5,6-bis[[(Z)-octadec-9-enoyl]oxy]hexyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C60H110O9/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)67-52-54(61)59(65)60(66)55(69-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-68-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54-55,59-61,65-66H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55+,59+,60+/m0/s1 |
Clé InChI |
AYVAETAZELCLHP-ADSICKODSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O)O)O |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O)O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O)O)O |
Key on ui other cas no. |
1333-71-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















